molecular formula C23H26 B14646843 (1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane CAS No. 54396-70-2

(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane

Cat. No.: B14646843
CAS No.: 54396-70-2
M. Wt: 302.5 g/mol
InChI Key: NWMZRBOMOBWJLX-BVHINDKJSA-N
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Description

(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a bicyclic heptane core with a diphenylmethylidene group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the bicyclic heptane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The diphenylmethylidene group is then introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkene group into an alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Halides, nucleophiles like hydroxide (OH-) or cyanide (CN-)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane: A stereoisomer with similar structure but different spatial arrangement.

    (1S)-2-(Phenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane: A compound with a similar core structure but different substituents.

Uniqueness

(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane is unique due to its specific stereochemistry and the presence of the diphenylmethylidene group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

54396-70-2

Molecular Formula

C23H26

Molecular Weight

302.5 g/mol

IUPAC Name

(1S)-2-benzhydrylidene-1,3,3-trimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C23H26/c1-22(2)19-14-15-23(3,16-19)21(22)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3/t19?,23-/m0/s1

InChI Key

NWMZRBOMOBWJLX-BVHINDKJSA-N

Isomeric SMILES

C[C@]12CCC(C1)C(C2=C(C3=CC=CC=C3)C4=CC=CC=C4)(C)C

Canonical SMILES

CC1(C2CCC(C2)(C1=C(C3=CC=CC=C3)C4=CC=CC=C4)C)C

Origin of Product

United States

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